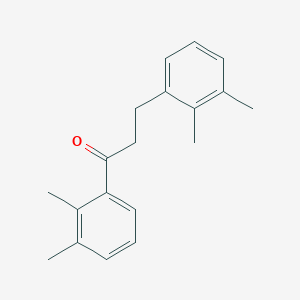

2',3'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone

Description

2',3'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone is a propiophenone derivative characterized by methyl substituents at the 2' and 3' positions on the propiophenone ring and a 2,3-dimethylphenyl group attached to the ketone-bearing carbon. The compound’s structure suggests moderate polarity due to the ketone group, with methyl substituents likely contributing to increased lipophilicity and steric hindrance compared to non-methylated analogs.

Properties

IUPAC Name |

1,3-bis(2,3-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-13-7-5-9-17(15(13)3)11-12-19(20)18-10-6-8-14(2)16(18)4/h5-10H,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFCVMPLUORDTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC(=C2C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644631 | |

| Record name | 1,3-Bis(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-53-4 | |

| Record name | 1,3-Bis(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous environments and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of 2’,3’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalysts and purification techniques, such as recrystallization and chromatography, ensures the compound’s high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can yield alcohols or hydrocarbons, typically using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

Substitution: Halogens, alkylating agents

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, hydrocarbons

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2’,3’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with specific therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2’,3’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between 2',3'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone and related compounds:

Research Findings and Structural Implications

Electronic and Steric Effects

- Methyl vs. Halogen Substituents : Methyl groups (electron-donating) increase lipophilicity and steric bulk, whereas chloro/bromo substituents (electron-withdrawing) enhance polarity and reactivity. For example, the brominated analog (345.28 g/mol) is heavier and more reactive in Suzuki-Miyaura coupling compared to methylated analogs .

- Phenyl ring substituents (2,3- vs. 2,5-dimethyl) alter molecular symmetry and packing, affecting physical properties like melting points .

Data Limitations

Biological Activity

2',3'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone is a synthetic organic compound belonging to the class of propiophenones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a propiophenone backbone with dimethyl substitutions on both the phenyl ring and the carbon adjacent to the carbonyl group. The structural characteristics influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The compound acts as an electrophile, facilitating the formation of new chemical bonds that can lead to significant biochemical effects.

Interaction with Biological Targets

- Enzymatic Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

- Receptor Binding : The compound shows potential for binding with various receptors, influencing cellular signaling pathways.

Biological Activities

- Antimicrobial Activity : Research suggests that compounds similar in structure to this compound exhibit antimicrobial properties against a range of bacterial strains. This suggests potential applications in developing antimicrobial agents.

- Anti-inflammatory Properties : There is emerging evidence that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various propiophenones, including this compound. The results demonstrated significant activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 64 | Staphylococcus aureus |

| 2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone | 32 | Streptococcus pyogenes |

Case Study 2: Anti-inflammatory Effects

In a controlled in vitro study examining the anti-inflammatory potential of various dimethyl-substituted phenyl compounds, this compound was shown to reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). The compound reduced nitric oxide levels by approximately 40% at a concentration of 50 µM.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2',3'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone, and how can regioselectivity be controlled during alkylation?

- Methodology : Start with a Friedel-Crafts acylation using 2,3-dimethylphenylacetyl chloride and a substituted benzene derivative. Regioselectivity is influenced by steric and electronic factors; meta-directing groups on the aromatic ring (e.g., methyl substituents) can guide substitution patterns. Use Lewis acids like AlCl₃ in anhydrous conditions to enhance reaction efficiency. Monitor intermediates via TLC and GC-MS for purity .

- Key Data : For analogous compounds (e.g., brominated derivatives), reaction yields range from 60–85% under controlled bromination conditions (0–5°C, 12–24 hours) .

Q. How can spectroscopic techniques (NMR, IR) distinguish positional isomers in this compound?

- Methodology :

- ¹H NMR : Compare aromatic proton splitting patterns. The 2',3'-dimethyl groups on the propiophenone moiety will show distinct coupling (e.g., doublets or triplets) vs. the 2,3-dimethylphenyl group.

- ¹³C NMR : Carbon chemical shifts for carbonyl (C=O) and quaternary carbons (e.g., ~200 ppm for ketones, ~140 ppm for substituted aryl carbons) help confirm substitution sites.

- IR : A strong C=O stretch near 1680 cm⁻¹ confirms the ketone group. Reference spectral libraries (e.g., PubChem) for validation .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the compound’s reactivity or biological interactions?

- Methodology :

- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. These predict nucleophilic/electrophilic sites for reaction planning .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Validate with experimental binding assays (e.g., SPR or ITC) .

- Data Contradictions : Computational predictions may conflict with experimental results due to solvent effects or conformational flexibility. Address discrepancies by refining force fields or including explicit solvent models .

Q. How does steric hindrance from the 2,3-dimethylphenyl group influence photochemical stability or degradation pathways?

- Methodology :

- Perform accelerated stability studies under UV light (λ = 254 nm) and analyze degradation products via HPLC-MS. Compare with less hindered analogs (e.g., 4-methyl derivatives) .

- Computational modeling of transition states (e.g., using Gaussian) can identify energy barriers for bond cleavage.

Data Analysis and Reproducibility

Q. How can researchers resolve inconsistencies in reported melting points or solubility for this compound?

- Methodology :

- Purification : Recrystallize from ethanol/water mixtures to remove impurities affecting melting points.

- Solubility Testing : Use the shake-flask method in solvents like DMSO or hexane, and validate via UV-Vis spectroscopy.

- Cross-Reference : Compare data with authoritative databases (e.g., PubChem, NIST) and ensure experimental conditions (e.g., heating rate for MP) match literature protocols .

Q. What strategies validate the compound’s purity in the absence of commercial standards?

- Methodology :

- Combined Chromatography : Use HPLC with diode-array detection (DAD) and orthogonal methods like HILIC or RP-HPLC.

- Elemental Analysis : Confirm empirical formula (C₂₀H₂₂O) with ≤0.3% deviation from theoretical values.

- Mass Spectrometry : High-resolution MS (HRMS) ensures accurate mass matching (<5 ppm error) .

Experimental Design Considerations

Q. How to design a kinetic study for the compound’s nucleophilic aromatic substitution reactions?

- Methodology :

- Vary nucleophile concentration (e.g., NaN₃, NaOMe) in DMF or THF under inert atmosphere.

- Monitor reaction progress via in-situ FTIR or quenching aliquots at timed intervals.

- Fit data to rate equations (e.g., pseudo-first-order kinetics) to determine activation parameters (ΔH‡, ΔS‡) .

Q. What are the best practices for handling air- or moisture-sensitive intermediates in its synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.